molecular formula C17H13ClN6 B13376452 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole

Cat. No.: B13376452
M. Wt: 336.8 g/mol
InChI Key: ALGMVFXTMGOBBP-UHFFFAOYSA-N
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Description

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a tetrazole ring, both of which are fused with aromatic rings

Properties

Molecular Formula

C17H13ClN6

Molecular Weight

336.8 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)tetrazole

InChI

InChI=1S/C17H13ClN6/c1-11-2-8-14(9-3-11)24-17(21-22-23-24)15-10-19-20-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20)

InChI Key

ALGMVFXTMGOBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(NN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.

    Formation of the tetrazole ring: The pyrazole intermediate is then reacted with sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.

    Coupling of aromatic rings: The final step involves coupling the pyrazole-tetrazole intermediate with 4-methylphenyl using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

Biology

In biological research, 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. It is incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole apart from similar compounds is its dual-ring structure, which imparts unique chemical and physical properties

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